[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester
説明
特性
分子式 |
C18H23N3O2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
tert-butyl N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)cyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-13-8-6-12(7-9-13)15-11-20-16-14(15)5-4-10-19-16/h4-6,10-11,13H,7-9H2,1-3H3,(H,19,20)(H,21,22) |
InChIキー |
MHKDXNXKIOMDMX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(=CC1)C2=CNC3=C2C=CC=N3 |
製品の起源 |
United States |
準備方法
General Synthetic Strategy
The synthesis typically follows a multi-step approach involving:
- Construction of the pyrrolo[2,3-b]pyridine scaffold,
- Functionalization of the cyclohexene ring,
- Introduction of the carbamate group protected by the tert-butyl ester.
The process often starts from pyrrolo[2,3-b]pyridine derivatives or their aldehyde/carboxaldehyde precursors, followed by coupling with cyclohexene derivatives and carbamate formation through Boc (tert-butoxycarbonyl) protection chemistry.
Detailed Synthetic Route
A representative synthetic route can be outlined as follows, based on analogous compounds and patent literature:
Synthesis of Pyrrolo[2,3-b]pyridine Intermediate:
- Starting from 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde or nitrile derivatives, the core heterocycle is prepared via established methods such as cyclization and functional group transformations.
- For example, pyrrolo[2,3-b]pyridine-6-carbonitrile can be converted to the corresponding amine by reaction with titanium (IV) isopropoxide and ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF), followed by aqueous work-up and purification.
Coupling with Cyclohexene Derivative:
- The pyrrolo[2,3-b]pyridine intermediate is then coupled with a cyclohex-3-enyl moiety. This can be achieved via nucleophilic substitution or cross-coupling reactions, often employing metal catalysts such as palladium complexes under alkaline conditions.
- Suzuki coupling reactions have been reported for similar structures, where the pyrrolo[2,3-b]pyridine derivative bearing a suitable leaving group reacts with cyclohexenyl boronic acids or esters.
Formation of Carbamic Acid tert-Butyl Ester:
- The amine group on the cyclohexenyl-pyrrolopyridine intermediate is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM).
- This step typically proceeds at room temperature over 16 hours, followed by aqueous work-up and purification by silica gel chromatography to yield the tert-butyl carbamate ester.
Example Experimental Procedure
Analysis of Preparation Methods
Reaction Yields and Purity
- The Boc protection step typically affords yields around 70-80% after purification.
- The purity of the final compound is confirmed by chromatographic methods (e.g., silica gel chromatography) and spectroscopic techniques such as NMR and mass spectrometry (MS).
- Mass spectrometry data for related compounds show molecular ion peaks consistent with the expected molecular weight (e.g., m/z 313.39 for the target compound).
Reaction Conditions and Optimization
- The use of titanium (IV) isopropoxide and Grignard reagents (EtMgBr) allows efficient conversion of nitrile to amine intermediates.
- Boc protection requires mild basic conditions and room temperature to avoid side reactions.
- Solvent choice (THF for Grignard reaction; DCM for Boc protection) is critical for reaction efficiency and product isolation.
Data Tables Summarizing Key Synthetic Parameters
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | Titanium (IV) isopropoxide, EtMgBr | THF | Room temp | 3 h | Crude amine obtained | Dark reaction mixture; aqueous quench |
| 2 | Crude amine | Boc2O, DIEA | DCM | Room temp | 16 h | 70-80% (after purification) | Purified by silica gel chromatography |
Research Outcomes and Applications
- The synthesized compound exhibits a unique combination of a pyrrolo[2,3-b]pyridine scaffold with a cyclohexene ring and a carbamate protecting group.
- Such compounds have shown promise as inhibitors of protein kinases, including IGF-1 receptor kinase, Aurora kinases, Src, and others implicated in cancer.
- The synthetic methods allow for structural modification at various positions, enabling structure-activity relationship (SAR) studies to optimize biological activity.
- Although specific bioactivity data for this exact compound are limited, analogues have demonstrated potential in oncology and neurodegenerative disease models.
化学反応の分析
Types of Reactions
[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Immunomodulation
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine, including the target compound, exhibit immunomodulatory effects. These compounds have been investigated for their ability to inhibit Janus kinase 3 (JAK3), a critical enzyme involved in cytokine signaling pathways. Inhibition of JAK3 can lead to therapeutic applications in treating autoimmune diseases and organ transplant rejection .
Anticancer Activity
The structural motifs present in [4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester suggest potential anticancer properties. Compounds with similar frameworks have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .
Neuropharmacology
Research indicates that pyrrolo[2,3-b]pyridine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of neurotransmitter receptors can lead to improvements in conditions such as Alzheimer's disease and Parkinson's disease. The unique structure of the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological applications .
Case Study 1: JAK3 Inhibition
A study synthesized various pyrrolo[2,3-b]pyridine derivatives to evaluate their potency as JAK3 inhibitors. Among these derivatives, compounds structurally similar to [4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester demonstrated significant inhibitory activity against JAK3, leading to reduced T cell proliferation in vitro. This suggests a promising avenue for developing new treatments for immune-mediated disorders .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. The study found that certain modifications to the cyclohexenyl group enhanced cytotoxicity against various cancer cell lines. The findings indicated that compounds with structural similarities to the target compound could serve as lead candidates for further development in cancer therapy .
作用機序
The mechanism of action of [4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(a) Core Heterocycle Variations
- The target compound uses a pyrrolo[2,3-b]pyridine core, whereas analogues in incorporate a pyrrolo[2,3-e]triazolo[4,3-a]pyrazine system, which introduces additional nitrogen atoms and a fused triazole ring. This modification enhances binding affinity for ATP pockets in kinases but increases synthetic complexity .
- The compound in employs a pyrrolo[3,4-b]pyridine isomer, altering the nitrogen positioning and electronic properties, which may influence solubility and off-target effects .
(b) Substituent Effects
- tert-Butyl carbamate : Common in all compared compounds, this group improves metabolic stability. However, its placement on a cyclohexenyl ring (target compound) versus a cyclopentyl () or dihydropyridine () system impacts conformational flexibility and bioavailability .
Commercial and Regulatory Status
- The target compound is commercially available (), whereas lists structurally distinct pyrrolidine-carbamates as discontinued, underscoring the niche demand for pyrrolopyridine intermediates .
Q & A
Q. How can researchers optimize the synthesis yield of [4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester?
Methodological Answer: Key parameters include solvent selection (e.g., dichloromethane for improved solubility), temperature control (ambient to 60°C), and reaction time optimization (12–24 hours). Catalytic agents like DMAP (4-dimethylaminopyridine) can accelerate carbamate formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Monitoring intermediates via TLC or HPLC reduces side reactions .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Enhances solubility |
| Temperature | 40–50°C | Balances reaction rate/purity |
| Catalyst | DMAP (5 mol%) | Accelerates carbamate coupling |
| Purification | Column chromatography | Removes unreacted substrates |
Q. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer: Use NMR (¹H/¹³C) to confirm cyclohexene and pyrrolopyridine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight ([M+H]+ expected ~358.19). X-ray crystallography resolves stereochemistry (e.g., cyclohexene double bond geometry). FT-IR identifies carbamate C=O stretches (~1700 cm⁻¹) .
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 5.6–6.2 (cyclohexene protons) | Confirms double bond position |
| HRMS | m/z 358.19 (calculated) | Validates molecular formula |
| X-ray | Crystallographic coordinates | Resolves 3D conformation |
Q. How should biological activity screening be designed for this compound?
Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to its pyrrolopyridine scaffold. Use cell-based viability assays (MTT or ATP-luminescence) at 1–100 μM concentrations. Include positive controls (e.g., staurosporine for kinase inhibition) and validate hits with orthogonal assays (SPR for binding kinetics) .
Q. What strategies ensure stability during storage and handling?
Methodological Answer: Store at –20°C under inert gas (argon) to prevent oxidation of the cyclohexene ring. Use amber vials to block light-induced degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .
Advanced Research Questions
Q. How can enantiomers of this compound be separated and characterized?
Methodological Answer: Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) for separation. Confirm enantiopurity via optical rotation ([α]D²⁵) and vibrational circular dichroism (VCD) . Assign absolute configuration using X-ray crystallography of diastereomeric salts (e.g., with L-tartaric acid) .
Q. What computational approaches predict binding modes to biological targets?
Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystallized protein structures (e.g., PDB: 3POZ for kinases). Validate with molecular dynamics (MD) simulations (100 ns, GROMACS) to assess binding stability. Key interactions: pyrrolopyridine N-atoms with catalytic lysine residues .
| Software | Key Output | Validation Metric |
|---|---|---|
| AutoDock Vina | Binding energy (ΔG) | RMSD < 2.0 Å |
| GROMACS | Hydrogen bond occupancy | Stability over simulation time |
Q. How are ADME properties evaluated preclinically?
Methodological Answer:
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer: Cross-validate using orthogonal assays (e.g., SPR vs. enzymatic activity). Check for batch variability (HPLC purity, stereochemistry). Test under standardized conditions (pH 7.4, 37°C, 1% DMSO). Publish negative data to clarify context-dependent effects .
Q. What methods identify protein interaction partners?
Methodological Answer: Use affinity chromatography (compound immobilized on NHS-activated Sepharose) with cell lysates. Elute bound proteins for LC-MS/MS proteomics . Validate hits via surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) .
Q. How does structural modification alter activity compared to analogues?
Methodological Answer: Synthesize derivatives (e.g., replacing tert-butyl with benzyl carbamate) and compare via SAR tables . Key metrics: IC₅₀ (enzymatic assays), LogP (HPLC-measured), and solubility (nephelometry). For example, cyclohexene-to-cyclohexane substitution reduces conformational flexibility and activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
